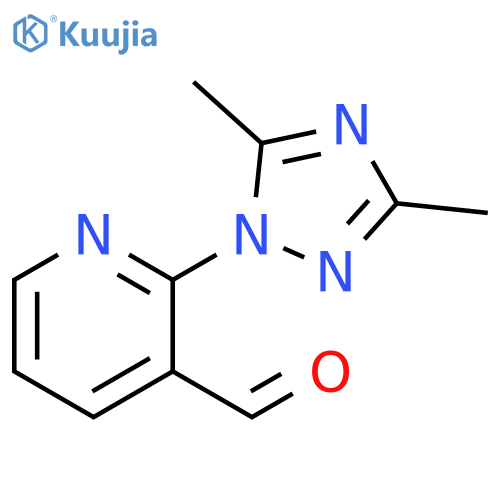Cas no 1694395-61-3 (2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde)

1694395-61-3 structure
商品名:2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
- 3-Pyridinecarboxaldehyde, 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-
- EN300-1293098
- 1694395-61-3
-
- インチ: 1S/C10H10N4O/c1-7-12-8(2)14(13-7)10-9(6-15)4-3-5-11-10/h3-6H,1-2H3
- InChIKey: YGMLSWBIGXXGIY-UHFFFAOYSA-N
- ほほえんだ: C1(N2C(C)=NC(C)=N2)=NC=CC=C1C=O
計算された属性
- せいみつぶんしりょう: 202.08546096g/mol
- どういたいしつりょう: 202.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- ふってん: 449.1±55.0 °C(Predicted)
- 酸性度係数(pKa): 1.80±0.50(Predicted)
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1293098-1.0g |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1293098-50mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 50mg |
$468.0 | 2023-09-30 | ||
| Enamine | EN300-1293098-10000mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 10000mg |
$2393.0 | 2023-09-30 | ||
| Enamine | EN300-1293098-250mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 250mg |
$513.0 | 2023-09-30 | ||
| Enamine | EN300-1293098-100mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 100mg |
$490.0 | 2023-09-30 | ||
| Enamine | EN300-1293098-500mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 500mg |
$535.0 | 2023-09-30 | ||
| Enamine | EN300-1293098-2500mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 2500mg |
$1089.0 | 2023-09-30 | ||
| Enamine | EN300-1293098-5000mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 5000mg |
$1614.0 | 2023-09-30 | ||
| Enamine | EN300-1293098-1000mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 1000mg |
$557.0 | 2023-09-30 |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
1694395-61-3 (2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde) 関連製品
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
